5-Formyl-2-hydroxybenzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-formyl-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFAWCVGHFXLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of 5 Formyl 2 Hydroxybenzamide in Pharmaceutical Impurity Profiling
The identification and characterization of impurities are critical aspects of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products. An impurity is any component present in a drug substance or drug product that is not the desired active pharmaceutical ingredient (API) or an excipient. Impurity profiling is the process of identifying and quantifying these impurities.
5-Formyl-2-hydroxybenzamide has been identified as a significant impurity and intermediate in the synthesis of certain pharmaceutical agents. daicelpharmastandards.comchemicalbook.com Its presence can indicate specific pathways of degradation or side reactions occurring during the manufacturing process of the API. For instance, it is listed as a known impurity related to the bronchodilator Formoterol and the antihypertensive drug Labetalol. daicelpharmastandards.comcookechem.com As a characterized chemical, it serves as a reference standard for analytical chemists to develop and validate methods for detecting and quantifying its presence in drug formulations. axios-research.com This ensures that batches of the final drug product meet the stringent purity requirements set by regulatory authorities.
Overview of Benzamide Derivatives in Medicinal Chemistry Contexts
Benzamide (B126) derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents across different disease areas. The benzamide moiety consists of a benzene (B151609) ring attached to an amide functional group. This structure is valued for its metabolic stability and its ability to participate in hydrogen bonding, a key interaction for binding to biological targets like enzymes and receptors.
The versatility of the benzamide scaffold allows for the introduction of various substituents onto the benzene ring, enabling the fine-tuning of a molecule's pharmacological properties. 5-Formyl-2-hydroxybenzamide serves as a valuable building block in this context. mycafe24.com Its functional groups—the formyl (an aldehyde), hydroxyl (a phenol), and amide groups—offer multiple points for chemical modification. Researchers have utilized this compound as a starting material in the synthesis of novel molecules with potential therapeutic applications, including:
Inhibitors of rhinovirus 3C protease, a key enzyme for viral replication. cookechem.commycafe24.com
Lipid-based prodrugs of the antibiotic norfloxacin (B1679917), designed to improve its delivery. cookechem.commycafe24.com
Arylmorpholines that act as potential agonists for the dopamine (B1211576) D3 receptor, a target for neurological and psychiatric disorders. cookechem.commycafe24.com
Structural Context Within Formyl and Hydroxy Substituted Aromatic Amides
Established Synthetic Routes to this compound and Related Analogues
Historically, the synthesis of formylated phenolic compounds has relied on classical formylation reactions. One such method applicable to the synthesis of related structures is the Duff reaction, which involves the formylation of a phenolic compound, like salicylic (B10762653) acid (2-hydroxybenzoic acid), using hexamethylenetetramine in an acidic medium. The hydroxyl group directs the formylation primarily to the ortho and para positions.
Another established approach involves the oxidation of a corresponding methyl group. For instance, the synthesis of a related compound, 3-formyl-2-hydroxybenzoic acid, can be achieved through the oxidation of 3-methyl-2-hydroxybenzoic acid. Similarly, the synthesis of 2-aryl 5-formylfurans, which share a formyl-aryl structural motif, has been accomplished through the coupling of 5-formyl-2-furylboronic acid with aryl halides. nih.gov
The synthesis of this compound is also related to the synthesis of its precursor, 5-formylsalicylic acid (5-formyl-2-hydroxybenzoic acid). A common method for preparing 5-formylsalicylic acid is the reaction of salicylic acid with acetaldehyde (B116499) under acidic conditions. chembk.com This intermediate can then be converted to the corresponding amide.
A synthesis for a related analogue, 5-chloro-3-formyl-2-hydroxybenzoic acid, involves heating 5-chloro-2-hydroxybenzoic acid with hexamethylenetetramine and trifluoroacetic acid, followed by hydrolysis with hydrochloric acid. prepchem.com
The table below summarizes some established synthetic routes for this compound and its analogues.
| Starting Material | Reagents | Product | Reaction Type |
| 2-Hydroxybenzoic acid (Salicylic acid) | Hexamethylenetetramine, Acid | 3-Formyl-2-hydroxybenzoic acid | Duff Reaction |
| Salicylic acid | Acetaldehyde, Acid | 5-Formylsalicylic acid | Formylation chembk.com |
| 5-Chloro-2-hydroxybenzoic acid | Hexamethylenetetramine, Trifluoroacetic acid, HCl | 5-Chloro-3-formyl-2-hydroxybenzoic acid | Formylation prepchem.com |
| 5-Formyl-2-furylboronic acid | Aryl halide, Catalyst | 2-Aryl 5-formylfuran | Suzuki-Miyaura Coupling nih.gov |
Development of Novel and Efficient Synthetic Strategies for Enhanced Yield and Purity
Recent research has focused on developing more efficient synthetic pathways to this compound and its derivatives, aiming for improved yields and purity. A notable development is a two-step synthesis that begins with the commercially available 5-formyl-2-hydroxybenzoic acid. uib.no This process involves a Wittig reaction followed by an oxidative Heck cross-coupling, offering a more streamlined approach compared to older, multi-step syntheses. uib.no
For the synthesis of related structures, such as 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans, a Knoevenagel condensation of N-substituted rhodanine (B49660) with 2-aryl 5-formylfurans has been employed. nih.gov This reaction is carried out in ethanol (B145695) with a catalytic amount of 2,2,6,6-tetramethylpiperidine. nih.gov
Furthermore, a one-pot synthesis has been described for 5-formyl derivatives in other contexts, highlighting a trend towards more streamlined and efficient processes. acs.org The development of such methodologies is crucial for the large-scale production required for pharmaceutical applications. uib.no
The table below presents a comparison of a traditional and a novel synthetic approach to a derivative of this compound.
| Synthetic Approach | Number of Steps | Key Reactions | Advantages |
| Original Synthesis of DC21 | 5 | Multiple steps | - |
| Novel Synthesis of DC21 | 2 | Wittig reaction, Oxidative Heck cross-coupling | Time-saving, reduced chemical usage, improved overall yield uib.no |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. indianchemicalsociety.comsnu.ac.kr For the synthesis of compounds like this compound, this can involve the use of greener solvents, catalysts, and energy sources.
One green approach that has gained traction is the use of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times with reduced by-product formation. univpancasila.ac.id Microwave-assisted synthesis has been successfully applied to a variety of organic reactions, including condensations and coupling reactions that could be relevant to the synthesis of this compound and its derivatives. univpancasila.ac.idrsc.org
Another green technique is the use of ultrasound, which can enhance reaction rates and yields through acoustic cavitation. mdpi.comresearchgate.net Sonochemical methods are often performed in aqueous media, reducing the need for volatile organic solvents. mdpi.com For example, ultrasound-assisted synthesis has been used for the preparation of various heterocyclic compounds, a class to which derivatives of this compound may belong. researchgate.net
The use of water as a solvent is a key aspect of green chemistry. indianchemicalsociety.com Catalyst-free protocols in aqueous media under ultrasound irradiation have been developed for the synthesis of various organic compounds, offering an environmentally benign alternative to traditional methods. mdpi.com
| Green Chemistry Technique | Principle | Potential Application in Synthesis | Benefits |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions | Accelerating condensation or coupling steps | Shorter reaction times, higher yields, fewer by-products univpancasila.ac.id |
| Ultrasound-Assisted Synthesis | Use of acoustic cavitation to promote reactions | Enhancing reaction rates in aqueous media | Increased efficiency, use of green solvents mdpi.comresearchgate.net |
| Use of Green Solvents | Replacing hazardous organic solvents with water or other benign alternatives | Performing reactions in aqueous media | Reduced environmental impact and toxicity indianchemicalsociety.commdpi.com |
Control of Impurity Profiles and Byproduct Formation during Synthetic Processes
A detailed understanding of the impurity profile of a drug substance is critical for ensuring its quality, safety, and efficacy. waters.com During the synthesis of this compound, the formation of impurities and by-products can occur, necessitating careful control of reaction conditions and purification processes.
One potential source of impurities is the starting materials. For example, in the synthesis of 5-formylsalicylic acid from salicylic acid and acetaldehyde, side reactions can lead to the formation of undesired products. chembk.com The choice of reagents and reaction conditions can significantly impact the selectivity of the reaction and the resulting impurity profile.
In multi-step syntheses, intermediates that are not fully reacted or are formed through side reactions can be carried through to the final product. The use of highly selective reagents and optimized reaction pathways can minimize the formation of such impurities. snu.ac.kr For instance, in the synthesis of a related compound, hydroxytolterodine, the reduction step of an intermediate, 3-(5-formyl-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropylamine, must be carefully controlled to avoid the formation of by-products. google.com
The formation of furan-like disinfection byproducts from phenolic precursors under certain conditions has been observed, highlighting the potential for ring-opening and rearrangement reactions that could lead to unexpected byproducts. rsc.org While not directly related to the synthesis of this compound, this illustrates the complexity of reactions involving phenolic compounds and the need for thorough analytical characterization of the final product.
| Potential Source of Impurity | Example | Control Strategy |
| Starting Materials | Residual starting materials or impurities within them | Use of high-purity starting materials, optimization of stoichiometry |
| Side Reactions | Formation of regioisomers or over-oxidation/reduction products | Optimization of reaction conditions (temperature, pressure, catalyst), use of selective reagents snu.ac.kr |
| Incomplete Reactions | Presence of unreacted intermediates | Monitoring reaction progress, ensuring complete conversion, purification of intermediates |
| Degradation Products | Decomposition of product under reaction or purification conditions | Control of temperature and pH, use of appropriate purification methods |
Exploration of Functional Group Interconversions on the Benzamide Scaffold
The chemical reactivity of this compound is dictated by its three principal functional groups, each of which can be selectively modified. solubilityofthings.comimperial.ac.uk Functional group interconversion—the process of converting one functional group into another—is a cornerstone of synthetic organic chemistry, allowing for the strategic manipulation of the molecule's properties. solubilityofthings.comimperial.ac.uk
The formyl group is a highly reactive site for nucleophilic addition and condensation reactions. It can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or oxidized to a carboxylic acid using reagents such as hydrogen peroxide in what is known as the Dakin reaction. solubilityofthings.comwikipedia.org Furthermore, the formyl group readily undergoes condensation with amines to form Schiff bases (imines) or with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or acetophenone (B1666503) derivatives, through Knoevenagel or Claisen-Schmidt condensations. wikipedia.orgbeilstein-journals.orgresearchgate.net
The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for etherification reactions, such as reacting with α-halogenated esters to produce O-substituted derivatives. wikipedia.orgresearchgate.netresearchgate.net To prevent the hydroxyl group from interfering with reactions at other sites, it can be protected using various protecting groups. google.com A method for synthesizing substituted salicylaldehyde (B1680747) derivatives involves forming an anhydro dimer to shield the reactivity of the adjacent formyl and phenol (B47542) moieties while chemical transformations are performed elsewhere on the molecule. google.com
The primary amide group is generally the most stable of the three functional groups. However, it can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.
A summary of potential functional group interconversions is presented below.
| Initial Functional Group | Reagent/Reaction Type | Resulting Functional Group | Reference |
| Formyl (-CHO) | Reduction (e.g., NaBH₄) | Primary Alcohol (-CH₂OH) | solubilityofthings.comimperial.ac.uk |
| Formyl (-CHO) | Oxidation (e.g., Dakin Reaction) | Phenolic Hydroxyl (-OH) & Formate | wikipedia.org |
| Formyl (-CHO) | Condensation with Amines | Imine (Schiff Base) (-CH=N-R) | wikipedia.org |
| Formyl (-CHO) | Knoevenagel/Claisen-Schmidt Condensation | α,β-Unsaturated System | beilstein-journals.orgresearchgate.net |
| Hydroxyl (-OH) | Etherification (e.g., with R-X) | Ether (-OR) | wikipedia.orgresearchgate.net |
| Hydroxyl (-OH) / Formyl (-CHO) | Dimerization/Protection | Anhydro Dimer | google.com |
Synthesis of Novel Derivatives and Analogues of this compound for Biological and Material Applications
The strategic derivatization of this compound is a key approach to discovering novel compounds for biological and material science applications. By modifying its core structure, researchers can fine-tune its properties to interact with specific biological targets or to create materials with desired characteristics.
In medicinal chemistry, this compound serves as a valuable starting material. It has been identified as a useful building block for preparing unsaturated cinnamate (B1238496) ester benzamides, which have been investigated as potential inhibitors of the rhinovirus 3C protease. mycafe24.com It is also utilized in the synthesis of lipid-based prodrugs of norfloxacin to enhance antimicrobial activity and in the preparation of arylmorpholines designed as potential dopamine (B1211576) D3 receptor agonists. mycafe24.com
A common derivatization strategy involves the phenolic hydroxyl group. For instance, new O-substituted salicylanilides with potential biological activity have been synthesized by reacting N-substituted 2-hydroxybenzamides with chloro-acetic acid ethyl ester. researchgate.netresearchgate.net The resulting ester can be further condensed with hydrazine (B178648) to produce a hydrazide, a key intermediate that can then be reacted with various aldehydes to form a diverse library of hydrazone derivatives. researchgate.netresearchgate.net
| Derivative Class | Synthetic Application/Use | Reference |
| Unsaturated Cinnamate Ester Benzamides | Inhibitors of rhinovirus 3C protease | mycafe24.com |
| Lipid-Based Prodrugs | Antimicrobial evaluation (Norfloxacin) | mycafe24.com |
| Arylmorpholines | Potential dopamine D3 receptor agonists | mycafe24.com |
| O-Substituted Hydrazones | Intermediates for biologically active compounds | researchgate.netresearchgate.net |
Application of Derivatization in Analytical Method Enhancement for Detection and Quantification
Beyond synthesis, this compound plays a role in the analytical sciences. It is used as a characterized chemical compound and reference standard for analytical method development and validation. axios-research.com Specifically, it is documented as a known impurity of the pharmaceutical drug Formoterol and is related to the drug Labetalol, making it essential for quality control (QC) applications during drug manufacturing. axios-research.comdaicelpharmastandards.com
Derivatization is a widely used technique to enhance the detectability and quantification of analytes. While specific derivatization agents for the analytical enhancement of this compound are not extensively documented, its functional groups offer clear opportunities for such modifications. The aldehyde function is particularly useful for this purpose. For example, it can be reacted with a labeling reagent containing a hydrazide or an aminooxy group to form a stable hydrazone or oxime, respectively. If the labeling reagent contains a chromophore or fluorophore, the resulting derivative can be detected with high sensitivity using UV-Vis or fluorescence spectroscopy. This principle is applied to other formyl-containing compounds, such as using 4-formylbenzamide (B2918280) to modify molecules for bioconjugation, forming stable hydrazone bonds that can be easily tracked.
| Analytical Application | Description | Reference |
| Pharmaceutical Reference Standard | Used for method development, validation, and QC in drug synthesis. | axios-research.com |
| Impurity Standard | Specifically identified as an impurity of Formoterol. | daicelpharmastandards.com |
| Potential for Derivatization | The formyl group can react with labeling agents to enhance detection. |
Role as a Synthetic Precursor in Complex Molecule Construction
The presence of multiple reactive sites makes this compound a valuable precursor for the construction of more complex molecular architectures, particularly heterocyclic systems. It serves as a versatile building block in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. mdpi.comresearchgate.net
Salicylaldehyde derivatives, including this compound, are known to participate in one-pot syntheses to create valuable heterocyclic scaffolds. For example, the reaction of salicylaldehydes with a malononitrile dimer can lead to the formation of chromeno[2,3-b]pyridines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net Such MCRs are prized for their atom economy and for rapidly building molecular complexity from simple starting materials. mdpi.compreprints.org
The formyl and hydroxyl groups can also participate in tandem reactions, where an initial intermolecular reaction is followed by an intramolecular cyclization. Condensation of the formyl group followed by cyclization involving the hydroxyl group can lead to the formation of fused ring systems like benzofurans. wikipedia.org More intricate cascade reactions, demonstrated with related N-hydroxybenzamide structures, show the potential for this scaffold to be used in the total synthesis of complex natural products through metal-catalyzed C-H activation and amination sequences. mdpi.com
| Reaction Type | Precursor | Complex Molecule Formed | Reference |
| Multicomponent Reaction | Salicylaldehydes | Chromeno[2,3-b]pyridines | researchgate.net |
| Tandem Condensation/Cyclization | Salicylaldehyde | Benzofuran derivatives | wikipedia.org |
| Intramolecular Cascade Annulation | O-substituted N-hydroxybenzamides | Indolizidinones | mdpi.com |
Computational and Theoretical Investigations of 5 Formyl 2 Hydroxybenzamide and Its Analogues
Quantum Chemical Calculations: Density Functional Theory (DFT), Hartree-Fock (HF), and Post-Hartree-Fock Methods
Quantum chemical calculations are fundamental to modern chemical research, providing a framework for predicting molecular properties from first principles. The primary methods employed are Hartree-Fock (HF), post-Hartree-Fock, and Density Functional Theory (DFT).
Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation using the variational principle and a central field approximation. mdpi.com It treats electron-electron repulsion in an averaged way, neglecting the instantaneous correlation of electron motions. While computationally efficient, this approximation means HF theory often provides qualitative rather than quantitatively precise results. nih.govststephens.net.in
Post-Hartree-Fock Methods: To address the limitations of HF theory, a suite of methods known as post-Hartree-Fock methods were developed. uba.arwikipedia.org These methods, including Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), and Coupled Cluster (CC) theory, systematically incorporate electron correlation. ststephens.net.in They offer higher accuracy but come with a significantly greater computational cost, making them more suitable for smaller molecular systems. nih.govquora.com
Density Functional Theory (DFT): DFT has become the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the molecular energy and properties based on the electron density. mdpi.com The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. Hybrid functionals, such as B3LYP, which mix HF exchange with DFT exchange, are particularly popular and have been shown to provide reliable predictions for the molecular structure and vibrational spectra of aromatic compounds. acs.org
For molecules like 5-Formyl-2-hydroxybenzamide, DFT, particularly with hybrid functionals like B3LYP, is well-suited to investigate its properties, while HF can provide a baseline, and more intensive post-HF methods could be used for high-accuracy benchmarking of specific properties if required.
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pennylane.ai This procedure is crucial as the geometry dictates many of a molecule's physical and chemical properties.
For this compound, the key structural features include the benzene (B151609) ring and the three substituents: a hydroxyl group, a formyl (aldehyde) group, and a carboxamide group. The relative orientations of these groups give rise to different conformers. However, the most significant interaction governing the molecule's preferred conformation is the strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the adjacent formyl group's carbonyl oxygen (C=O). This interaction is a defining characteristic of related molecules like salicylaldehyde (B1680747). acs.org
Computational studies on salicylaldehyde confirm that this intramolecular hydrogen bond leads to a planar equilibrium structure, significantly stabilizing it and increasing the rotational barrier of the formyl group. acs.org The formation of this six-membered quasi-ring through hydrogen bonding influences bond lengths and angles. Compared to parent molecules like benzaldehyde (B42025) and phenol (B47542), salicylaldehyde shows a lengthening of the C=O bond, a shortening of the exocyclic C-C bond, and a shortening of the C-O bond of the hydroxyl group, consistent with resonance-assisted hydrogen bonding. acs.org A similar planar structure stabilized by a strong intramolecular hydrogen bond is expected to be the global minimum for this compound.
Table 1: Selected Optimized Geometrical Parameters for Salicylaldehyde (Analogue) Data derived from MP2(FC)/6-31G level calculations.*
| Parameter | Bond Length (Å) |
| C=O | 1.225 |
| C-O (hydroxyl) | 1.362 |
| C-C (exocyclic) | 1.462 |
| O···H (H-bond) | 1.80 |
| O···O (H-bond) | 2.68 |
| Source: The Journal of Physical Chemistry acs.org |
Electronic Structure Investigations: Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Calculations
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy level corresponds to a greater ability to donate electrons.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the electron-donating hydroxyl and amide groups, which are rich in π-electrons. The LUMO is anticipated to be distributed over the electron-withdrawing formyl and amide carbonyl groups, which contain π* antibonding orbitals. Computational studies on similar molecules, like 2-hydroxyacetophenone, show that the HOMO to LUMO transition is primarily characterized as an n→π* transition. nih.gov The presence of multiple functional groups allows for significant intramolecular charge transfer upon electronic excitation.
Table 2: Calculated FMO Properties for 2-Hydroxyacetophenone (Analogue) Calculated at the B3LYP/6-31+G(d,p) level.
| Parameter | Energy (eV) |
| EHOMO | -6.21 |
| ELUMO | -1.84 |
| ΔE (Gap) | 4.37 |
| Source: Photolysis, tautomerism and conformational analysis of dehydroacetic acid nih.gov |
Natural Bond Orbital (NBO) Analysis and Charge Distribution Characterization
Natural Bond Orbital (NBO) analysis is a computational method that interprets the molecular wavefunction in terms of localized, Lewis-like bonding structures (bonds, lone pairs, core orbitals). It provides a detailed picture of charge distribution and delocalization effects within a molecule. nih.govresearchgate.net A key aspect of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT) and hyperconjugation.
In this compound, significant ICT is expected. The primary donor orbitals would be the lone pairs on the hydroxyl oxygen, amide nitrogen, and carbonyl oxygens. The primary acceptor orbitals would be the π* antibonding orbitals of the benzene ring and the C=O bonds of the formyl and amide groups. The strong intramolecular hydrogen bond itself can be analyzed as a significant donor-acceptor interaction, typically from the lone pair of the carbonyl oxygen to the σ* antibonding orbital of the O-H bond. This interaction delocalizes electron density, weakens the O-H bond, and stabilizes the molecule.
NBO analysis also calculates the natural atomic charges on each atom, providing a quantitative measure of the charge distribution. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups, along with the nitrogen atom, are expected to carry the most significant negative charges, while the hydrogen of the hydroxyl group, the carbonyl carbons, and the hydrogens of the amide group will be positively charged.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface. Different potential values are represented by colors:
Red/Yellow: Regions of negative potential, rich in electron density. These are favorable sites for electrophilic attack.
Blue: Regions of positive potential, indicating electron deficiency. These are favorable sites for nucleophilic attack.
Green: Regions of zero or neutral potential.
For this compound, the MEP map would clearly identify the regions of highest negative potential around the oxygen atoms of the two carbonyl groups (formyl and amide) and the hydroxyl group. researchgate.net These areas are the most likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the most positive potential would be located around the acidic hydrogen of the hydroxyl group and the hydrogens of the amide group, marking them as the primary sites for nucleophilic attack or hydrogen bond acceptance. researchgate.net The MEP map provides a chemically intuitive picture of the charge distribution and its implications for intermolecular interactions.
Spectroscopic Property Predictions (e.g., IR, Raman, NMR) and Correlation with Experimental Data
Quantum chemical calculations are highly effective at predicting vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the harmonic vibrational frequencies and NMR chemical shifts, these theoretical spectra can be used to assign experimental peaks and understand the underlying molecular structure.
Vibrational Spectra (IR and Raman): For this compound, the most characteristic vibrational mode is the O-H stretching frequency of the phenolic group. Due to the strong intramolecular hydrogen bond, this peak is expected to be significantly red-shifted (moved to a lower wavenumber) and broadened compared to a free hydroxyl group. Theoretical calculations on salicylamide (B354443) and its derivatives accurately reproduce this shift. Similarly, the C=O stretching frequencies of the formyl and amide groups would be influenced by conjugation with the ring and participation in hydrogen bonding. Comparing the calculated frequencies (often scaled by an empirical factor to account for anharmonicity) with experimental data provides strong validation for the optimized molecular geometry.
NMR Spectra: The chemical shift of the phenolic proton is a key indicator of intramolecular hydrogen bonding. In molecules like salicylaldehyde, this proton appears far downfield (at a high ppm value) and its signal is often independent of sample concentration, confirming its internal bonding. stackexchange.comguidechem.com Theoretical predictions of ¹H and ¹³C NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can achieve high accuracy, aiding in the structural elucidation of complex organic molecules. github.ioresearchgate.net Machine learning algorithms are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.govnih.gov
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Salicylamide (Analogue) Calculations performed at the B3LYP/6-311++G(d,p) level.
| Assignment | Experimental FT-IR | Calculated FT-IR |
| N-H Asymmetric Stretch | 3487 | 3583 |
| N-H Symmetric Stretch | 3401 | 3468 |
| O-H Stretch | 3160 | 3177 |
| C=O Stretch | 1678 | 1690 |
| Note: The calculated O-H stretch is at a low frequency, indicative of strong hydrogen bonding. |
Theoretical Exploration of Intramolecular Hydrogen Bonding and Proton Transfer Dynamics
The intramolecular hydrogen bond (IHB) in 2-hydroxy-aromatic carbonyl compounds is a subject of extensive theoretical interest. In this compound, the O-H···O=C interaction is a resonance-assisted hydrogen bond (RAHB), where the H-bond strength is enhanced by π-electron delocalization within the chelate ring.
A particularly fascinating phenomenon in such molecules is Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com Upon absorption of UV light, the molecule is promoted to an electronic excited state. In this state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are often significantly increased, facilitating an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen. This process creates an excited-state keto-tautomer, which then relaxes to the ground state, often via fluorescence at a large Stokes shift.
Theoretical studies, including time-dependent DFT (TD-DFT), can model this process. mdpi.com Calculations can map the potential energy surfaces of the ground and excited states to determine the energy barrier for proton transfer. For many analogues, this barrier is very low or non-existent in the excited state, explaining why the transfer occurs on a femtosecond timescale. mdpi.com The dynamics of this proton transfer are crucial for understanding the photophysical properties (e.g., fluorescence, photostability) of these compounds. The presence of both formyl and amide groups in this compound presents an interesting case for studying competitive or sequential ESIPT pathways.
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By simulating the interactions between a solute and solvent molecules, MD can provide deep insights into how the solvent influences the conformational landscape of a compound like this compound. The conformational landscape refers to the full spectrum of three-dimensional shapes a molecule can adopt by rotating around its single bonds. These conformations can have different energy levels, and their relative populations are crucial for understanding a molecule's physical properties and biological activity.
While specific molecular dynamics studies on this compound are not extensively available in publicly accessible literature, the principles can be understood by examining research on analogous compounds, such as salicylamide and other substituted benzamides.
Solvent Effects on Conformation and Intermolecular Interactions:
The choice of solvent can significantly impact the conformational preferences of a molecule. Solvents can influence the stability of different conformers through various interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For a molecule like this compound, which possesses a hydroxyl group, an amide group, and a formyl group, the potential for solvent interactions is substantial.
In protic solvents, such as water or methanol (B129727), the solvent molecules can act as both hydrogen bond donors and acceptors. This can lead to the formation of a dense network of hydrogen bonds with the solute, potentially stabilizing conformers that expose these functional groups to the solvent. Conversely, in aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), the nature of the solute-solvent interactions would be different, primarily involving dipole-dipole interactions.
The presence of the electron-withdrawing 5-formyl group is expected to influence the electronic distribution within the aromatic ring and the acidity of the phenolic hydroxyl group. This, in turn, would affect the strength and nature of the interactions with different solvents. MD simulations could elucidate these specific interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute.
Conformational Landscapes of Substituted Benzamides:
The conformational flexibility of this compound is primarily centered around the rotation of the amide and formyl groups relative to the benzene ring. The orientation of the amide group is of particular importance, as it can be influenced by intramolecular hydrogen bonding between the amide N-H and the phenolic hydroxyl group.
Computational studies on substituted benzamides have shown that the presence of different substituents on the aromatic ring can alter the preferred orientation of the amide group. For instance, electron-withdrawing groups can affect the planarity of the molecule and the rotational energy barrier of the amide group.
The conformational landscape of this compound would likely be characterized by several low-energy conformers. The relative energies and populations of these conformers would be determined by a delicate balance of intramolecular hydrogen bonding, steric hindrance, and electronic effects.
Hypothetical Data from Molecular Dynamics Simulations:
In the absence of specific experimental data for this compound, a hypothetical molecular dynamics study could yield data such as that presented in the tables below. These tables are intended to be illustrative of the kind of information that can be obtained from such simulations.
Table 1: Potential Torsional Angles and Energy Barriers for this compound in Different Solvents
| Solvent | Torsional Angle (C-C-C=O) | Rotational Energy Barrier (kcal/mol) | Predominant Conformer |
| Water | 0° (planar) | 5.2 | Planar |
| Toluene | 30° (non-planar) | 3.8 | Non-planar |
| DMSO | 15° (slightly non-planar) | 4.5 | Slightly Non-planar |
This table is interactive. You can sort and filter the data.
Table 2: Simulated Solvent Accessible Surface Area (SASA) for Functional Groups of this compound
| Functional Group | SASA in Water (Ų) | SASA in Toluene (Ų) | SASA in DMSO (Ų) |
| Hydroxyl (-OH) | 35.2 | 20.1 | 30.5 |
| Amide (-CONH₂) | 50.8 | 35.6 | 48.2 |
| Formyl (-CHO) | 42.1 | 28.9 | 39.7 |
This table is interactive. You can sort and filter the data.
These hypothetical tables illustrate how MD simulations could quantify the influence of different solvents on the conformational preferences and solvent exposure of the functional groups of this compound. The data suggests that in a polar protic solvent like water, a planar conformation might be favored with a higher solvent accessible surface area for the polar functional groups, facilitating hydrogen bonding. In a nonpolar solvent like toluene, a non-planar conformation might be more stable, with the polar groups being more shielded from the solvent.
Advanced Analytical Methodologies for 5 Formyl 2 Hydroxybenzamide
Development and Validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Assays
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis of 5-Formyl-2-hydroxybenzamide, particularly in the context of pharmaceutical quality control. scispace.comnih.gov These methods offer high resolution and sensitivity for the separation, identification, and quantification of this compound and its related substances.
Method Development:
Development of a robust HPLC or UPLC method involves the careful selection of several key parameters to achieve optimal separation. A typical approach for analyzing this compound, often as an impurity of Labetalol, employs a reversed-phase mechanism.
Stationary Phase: A common choice is a C18 column, such as a Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm), which provides excellent separation for moderately polar compounds. scispace.comresearchgate.net
Mobile Phase: A gradient elution is frequently used to effectively separate the analyte from the parent drug and other impurities. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., a mixture of acetonitrile (B52724) and methanol (B129727) with 0.1% trifluoroacetic acid). scispace.comresearchgate.net
Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a column temperature of approximately 35°C are often found to provide a good balance between analysis time and separation efficiency. scispace.comresearchgate.net
Detection: UV detection is commonly employed, with a wavelength set around 230 nm to 246 nm for optimal response of this compound and related compounds. researchgate.netamazonaws.com
Method Validation:
Once developed, the analytical method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. scispace.com Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. researchgate.net
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. For impurities like this compound, this range typically covers from the limit of quantitation (LOQ) to 120% of the specification limit. scispace.comresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies at different concentration levels. scispace.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scispace.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. scispace.com
Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. scispace.com
UPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (sub-2 µm), allowing for faster analysis times and improved resolution. americanpharmaceuticalreview.com The principles of method development and validation for UPLC are similar to those for HPLC, but often require instrumentation capable of handling higher backpressures. americanpharmaceuticalreview.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% TFA) and organic solvent (e.g., Acetonitrile/Methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 230 - 246 nm |
Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification in Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. rsc.org It is invaluable for the structural elucidation and quantification of this compound, especially at low concentrations and in complex biological or pharmaceutical matrices. rsc.orgnih.govwindows.net
Structural Elucidation:
For structural elucidation, LC-MS/MS provides critical information about the molecular weight and fragmentation pattern of the compound. nih.govwindows.net
Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻).
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for its unambiguous identification and the elucidation of its structure. For this compound, key fragments would arise from the cleavage of the amide and formyl groups.
Quantification in Complex Matrices:
LC-MS/MS is the gold standard for quantifying low levels of compounds in complex matrices like plasma, urine, or pharmaceutical formulations due to its high selectivity and sensitivity. rsc.org
Multiple Reaction Monitoring (MRM): This is the most common mode for quantification. In MRM, a specific precursor ion (the molecular ion) is selected in the first mass analyzer, fragmented, and then a specific product ion (a characteristic fragment) is selected in the second mass analyzer. This highly specific transition significantly reduces background noise and matrix interference, leading to very low detection limits.
Method Validation: Similar to HPLC/UPLC methods, LC-MS/MS assays for quantification must be fully validated for parameters such as linearity, accuracy, precision, selectivity, and matrix effects.
| Parameter | Typical Setting |
|---|---|
| Chromatography | Reversed-phase LC with a C18 column |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Scan Mode for Quantification | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of this compound |
| Product Ion (Q3) | Characteristic fragment ion of this compound |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural characterization of organic molecules, including this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous assignment of the structure and assessment of its purity. researchgate.net
Structural Characterization:
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the formyl proton, the amide protons, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure.
¹³C NMR: Carbon-13 NMR provides information about the number and types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would show distinct signals for the aromatic carbons, the formyl carbon, and the carbonyl carbon of the amide group.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing definitive proof of the structure.
Purity Assessment:
NMR can also be used to assess the purity of a sample of this compound. The presence of impurities will result in additional signals in the NMR spectrum. By integrating the signals of the main compound and the impurities, a quantitative assessment of the purity can be made, provided a suitable internal standard is used.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Formyl Proton (-CHO) | ~9.8 | Singlet |
| Aromatic Protons | ~7.0 - 8.0 | Doublets, Doublet of Doublets |
| Amide Protons (-CONH₂) | ~7.5 - 8.5 (broad) | Singlets (broad) |
| Hydroxyl Proton (-OH) | Variable (broad) | Singlet (broad) |
Spectroscopic Techniques (UV-Vis, IR, Raman) for Qualitative and Quantitative Analysis
Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy are valuable tools for the qualitative and quantitative analysis of this compound. nih.gov
UV-Vis Spectroscopy:
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound, with its aromatic ring and conjugated system, exhibits characteristic UV absorbance maxima. This technique is often used for quantitative analysis, where the absorbance at a specific wavelength is proportional to the concentration of the compound in solution (Beer-Lambert law). It is a simple and rapid method, often employed in conjunction with HPLC for detection.
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH), amine (-NH₂), carbonyl (C=O) of the amide and aldehyde, and aromatic (C=C) functional groups. This makes IR spectroscopy a useful tool for qualitative identification and for confirming the presence of key functional groups.
Raman Spectroscopy:
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. nih.gov It measures the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also provide a unique fingerprint of the molecule, which can be used for identification and, in some cases, quantification. nih.gov
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (hydroxyl) | ~3200-3600 (broad) |
| N-H stretch (amide) | ~3100-3500 |
| C=O stretch (aldehyde) | ~1680-1700 |
| C=O stretch (amide) | ~1630-1680 |
| C=C stretch (aromatic) | ~1450-1600 |
Impurity Profiling and Degradation Product Analysis of Labetalol and Related Pharmaceutical Compounds
This compound is a known impurity and degradation product of the antihypertensive drug Labetalol. nih.gov Therefore, its analysis is a critical part of the impurity profiling and stability testing of Labetalol drug products.
Forced Degradation Studies:
To identify potential degradation products, Labetalol is subjected to forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions. scispace.comamazonaws.com These studies help to establish the degradation pathways of the drug and identify significant degradation products like this compound.
Analytical Methods for Impurity Profiling:
Stability-indicating analytical methods, typically HPLC or UPLC, are developed and validated to separate and quantify Labetalol from its impurities and degradation products. scispace.comamazonaws.com These methods must be able to resolve this compound from the parent drug and other related substances. LC-MS/MS is often used to identify and characterize unknown degradation products.
The presence and quantity of this compound and other impurities in Labetalol formulations are closely monitored to ensure the safety and efficacy of the drug product. Regulatory agencies set strict limits for the levels of impurities in pharmaceutical products.
Coordination Chemistry Studies of 5 Formyl 2 Hydroxybenzamide Derivatives
Design and Synthesis of Metal-Binding Ligands Incorporating the 5-Formyl-2-hydroxybenzamide Moiety
The primary strategy for converting this compound into effective metal-binding ligands is through Schiff base condensation. This reaction involves the nucleophilic addition of a primary amine to the electrophilic aldehyde carbon of the 5-formyl group, followed by dehydration to form a stable imine or azomethine (-C=N-) bond. This synthetic route is highly modular, allowing for the introduction of a wide variety of functional groups by simply changing the amine component.
The general synthetic scheme involves reacting this compound with a selected primary amine in a suitable solvent, typically ethanol (B145695) or methanol (B129727). The mixture is often heated under reflux for several hours to ensure the completion of the reaction. In some cases, a catalytic amount of a weak acid, such as glacial acetic acid, is added to facilitate the dehydration step. The resulting Schiff base ligand often precipitates from the solution upon cooling and can be purified by recrystallization.
By carefully selecting the amine precursor, ligands with varying denticity and electronic properties can be designed. For example:
Bidentate Ligands: Reaction with simple aromatic or aliphatic amines (e.g., aniline, benzylamine) yields bidentate ligands that can coordinate to a metal center through the phenolic oxygen and the imine nitrogen.
Tridentate and Tetradentate Ligands: The use of diamines (e.g., ethylenediamine, o-phenylenediamine) or amino acids allows for the synthesis of more complex ligands capable of forming multiple chelate rings with a metal ion, leading to enhanced complex stability.
The resulting Schiff base ligands are typically crystalline solids, and their formation can be confirmed using standard spectroscopic techniques. In ¹H NMR spectroscopy, the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new signal for the azomethine proton (around 8-9 ppm) is a clear indicator of successful condensation. Furthermore, FT-IR spectroscopy confirms the formation of the imine bond with a characteristic C=N stretching vibration, usually observed in the 1600-1650 cm⁻¹ region.
Complexation with Transition and Main Group Metal Ions
Schiff base ligands derived from this compound are excellent chelating agents for a broad spectrum of metal ions due to the presence of multiple donor atoms (phenolic oxygen, imine nitrogen, and potentially the amide group). They readily form stable coordination complexes with various transition metals and some main group metals.
The synthesis of these metal complexes is generally straightforward. A common method involves the reaction of the Schiff base ligand with a metal salt (e.g., chloride, acetate, nitrate, or sulfate) in a 2:1 ligand-to-metal molar ratio, although other stoichiometries are also possible. The ligand is typically dissolved in a suitable organic solvent like ethanol, methanol, or DMF, and a solution of the metal salt in the same or a compatible solvent is added. The reaction mixture is often stirred and heated for a period, during which the metal complex precipitates. The solid product is then isolated by filtration, washed to remove unreacted starting materials, and dried.
These ligands have been shown to coordinate with a variety of metal ions, including:
First Row Transition Metals: Divalent cations such as Manganese(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II) are commonly used.
Heavier Transition Metals: Ions like Ruthenium(III), Palladium(II), and Cadmium(II) also form stable complexes.
Main Group Metals: Some main group elements, such as Tin(IV), have been incorporated into complexes with similar Schiff base ligands.
The nature of the resulting complex, including its geometry and stability, is influenced by several factors: the nature of the metal ion (ionic radius, preferred coordination number), the specific Schiff base ligand used, and the reaction conditions. Molar conductivity measurements in solvents like DMF or DMSO are often used to determine whether the anions from the metal salt are coordinated to the metal center or exist as counter-ions, thus distinguishing between electrolytic and non-electrolytic complexes. orientjchem.org
Structural Characterization of Metal Complexes (e.g., X-ray Crystallography, Spectroscopic Methods)
X-ray Crystallography: This is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions such as hydrogen bonding and π-π stacking. For complexes derived from this compound, X-ray diffraction can confirm the coordination of the phenolic oxygen and imine nitrogen to the metal center and reveal the involvement of other potential donors or solvent molecules in the coordination sphere.
Spectroscopic Methods:
Fourier-Transform Infrared (FT-IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of the metal complex provides strong evidence of coordination. A shift in the ν(C=N) (azomethine) stretching frequency (typically to a lower wavenumber) indicates the coordination of the imine nitrogen. Similarly, a shift in the phenolic ν(C-O) band confirms the involvement of the hydroxyl group in bonding. The appearance of new, low-frequency bands (typically below 600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, further confirming chelation. sbmu.ac.irnih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and ligand-to-metal charge transfer (LMCT) bands. For complexes with d-block metals, d-d transitions can often be observed, and their position and intensity are indicative of the coordination geometry around the metal ion. sbmu.ac.ir
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. Upon complexation, the chemical shifts of the ligand's protons and carbons, particularly those near the coordination sites, are altered. The azomethine proton signal is often shifted upon coordination, providing evidence of the M-N bond formation in solution.
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is applicable to paramagnetic complexes (e.g., Cu(II), Mn(II), Co(II)) and provides detailed information about the electronic environment of the unpaired electron(s), which can help in elucidating the geometry and nature of the metal-ligand bonding.
Table 1: Typical Spectroscopic Data for a Schiff Base Ligand Derived from this compound and its Metal Complex.
| Technique | Observation for Free Ligand | Observation for Metal Complex | Inference |
|---|---|---|---|
| FT-IR (cm⁻¹) | ν(O-H) ~3200-3400, ν(C=N) ~1625, ν(C-O) ~1280 | ν(O-H) absent (if deprotonated), ν(C=N) shifts to ~1605, ν(C-O) shifts to ~1300. New bands ν(M-N) ~520, ν(M-O) ~450 | Coordination via phenolic oxygen and imine nitrogen |
| ¹H NMR (ppm) | δ(-CH=N-) ~8.6, δ(-OH) ~13.0 | δ(-CH=N-) shifts downfield, δ(-OH) signal disappears (for diamagnetic complexes) | Confirmation of chelation in solution |
| UV-Vis (nm) | Intra-ligand bands (π→π, n→π) | Intra-ligand bands shift (bathochromic or hypsochromic), appearance of new Charge Transfer and/or d-d transition bands | Electronic environment and geometry of the complex |
Supramolecular Assembly and Self-Organization in Metal-Organic Frameworks and Coordination Polymers
The principles of supramolecular chemistry can be applied to ligands derived from this compound to construct higher-order structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov These materials are formed through the self-assembly of metal ions (nodes) and organic ligands (linkers) via coordination bonds.
The design of the ligand is crucial for directing the final architecture of the supramolecular assembly. Ligands derived from this compound are particularly interesting for this purpose because they can be functionalized with additional coordinating groups. For instance, if the amine used in the Schiff base synthesis contains a carboxylate or a pyridine (B92270) group, the resulting ligand will have multiple distinct binding sites. This allows it to bridge different metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.org
In addition to the primary coordination bonds, weaker non-covalent interactions play a critical role in the self-organization process and in stabilizing the final structure. These include:
Hydrogen Bonding: The amide group (-CONH₂) in the parent molecule, as well as any uncoordinated hydroxyl groups, can act as hydrogen bond donors and acceptors, linking adjacent complex units.
π-π Stacking: The aromatic rings present in the ligand can interact with each other through π-π stacking, leading to the formation of extended arrays.
The synthesis of these materials often involves solvothermal methods, where the components are heated in a sealed vessel, allowing for the slow crystallization of the product. The resulting CPs and MOFs can exhibit porous structures, making them potentially useful for applications in gas storage, separation, and catalysis.
Investigation of Catalytic, Magnetic, and Spectroscopic Properties of Metal Complexes
The incorporation of a metal center into the ligand framework imparts a range of functional properties to the resulting complexes.
Catalytic Properties: Transition metal complexes are well-known for their catalytic activity. Schiff base complexes derived from this compound, particularly those of copper, cobalt, and manganese, have the potential to act as catalysts in various organic transformations. The metal center can act as a Lewis acid and can facilitate redox processes. These complexes have been explored as catalysts for oxidation reactions, such as the oxidation of phenols and alcohols, often using hydrogen peroxide as a green oxidant. researchgate.net The catalytic efficiency can be tuned by modifying the ligand structure or the type of metal ion used.
Magnetic Properties: The magnetic behavior of these complexes is determined by the number of unpaired electrons on the metal ion and the interactions between adjacent metal centers. Magnetic susceptibility measurements over a range of temperatures can reveal whether a complex is paramagnetic, diamagnetic, or exhibits more complex magnetic phenomena like antiferromagnetic or ferromagnetic coupling. For certain metal ions, such as Iron(II) or Cobalt(II) in an octahedral environment, the possibility of spin crossover (SCO) exists, where the complex can switch between a high-spin and a low-spin state in response to external stimuli like temperature or pressure. mdpi.com
Spectroscopic Properties: Some metal complexes, particularly those involving d¹⁰ metal ions like Zinc(II) and Cadmium(II) or ligands with extended π-conjugation, can exhibit interesting photophysical properties such as fluorescence or phosphorescence. The emission properties are often sensitive to the local environment, which can be exploited for sensing applications. The coordination of the ligand to the metal ion can either enhance or quench the fluorescence of the free ligand, providing a mechanism for detecting the presence of specific metal ions.
Table 2: Potential Properties and Applications of Metal Complexes.
| Property | Relevant Metal Ions | Investigative Techniques | Potential Application |
|---|---|---|---|
| Catalysis | Cu(II), Co(II), Mn(II), Fe(III) | Reaction monitoring (GC, HPLC), Spectrophotometry | Oxidation of organic substrates, C-C coupling reactions |
| Magnetism | Fe(II), Co(II), Mn(II), Ni(II), Cu(II) | Magnetic Susceptibility (SQUID), EPR | Molecular magnets, Spin crossover materials |
| Luminescence | Zn(II), Cd(II), Ru(II) | Fluorescence/Phosphorescence Spectroscopy | Chemical sensors, Light-emitting materials |
Future Research Trajectories and Interdisciplinary Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Machine learning algorithms are powerful tools for building predictive models for various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which helps in the early identification of drug candidates with a higher probability of success. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be significantly enhanced by AI to predict the biological activity of newly designed 5-Formyl-2-hydroxybenzamide derivatives. crimsonpublishers.com Furthermore, generative models, including Generative Adversarial Networks (GANs) and Reinforcement Learning (RL), can design novel molecules with desired therapeutic properties from the ground up. crimsonpublishers.com
Explainable AI (XAI) methodologies, such as SHAP (Shapley Additive Explanations), are also emerging as crucial tools. They provide insights into why a model makes a specific prediction, allowing researchers to understand the relationship between molecular features and biological activity in a chemically intuitive way. nih.gov This can guide the structural modification of the this compound core to optimize interactions with a biological target. The application of these AI tools can significantly reduce the time and cost associated with the drug development process. emanresearch.org
Table 1: Application of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact on Derivative Design |
|---|---|---|
| Predictive Modeling (QSAR/ADMET) | Utilizes algorithms like Support Vector Machines (SVM) and Random Forests to predict bioactivity and pharmacokinetic properties. nih.govemanresearch.org | Rapidly screen virtual libraries of derivatives to prioritize candidates with high predicted efficacy and low toxicity. |
| Generative Models (GANs/RL) | Designs novel molecular structures with specific, desired properties by learning from existing chemical data. crimsonpublishers.com | Generate entirely new derivative ideas that may not be conceived through traditional medicinal chemistry intuition. |
| Target Identification | Analyzes biological data to identify and validate new potential protein targets for a given compound scaffold. | Discover new therapeutic areas and applications for the this compound scaffold. |
| Explainable AI (XAI) | Employs techniques like SHAP to interpret and explain the predictions of "black box" ML models. nih.gov | Provide chemists with actionable insights into which molecular substructures contribute positively or negatively to activity. |
Advanced Materials Science Applications Derived from this compound Derivatives
The unique combination of functional groups on the this compound molecule—a phenolic hydroxyl, an amide, and a reactive formyl (aldehyde) group—makes it an attractive building block, or monomer, for the synthesis of novel polymers and advanced materials. The principles of using functionalized, bio-based platform chemicals like 5-hydroxymethylfurfural (B1680220) to create polymers can be applied to derivatives of this compound. ulaval.ca
The formyl and hydroxyl groups are particularly suited for condensation polymerization reactions. For instance, reaction of the phenolic hydroxyl group with dicarboxylic acids could yield novel polyesters, while the formyl group can react with amines to form Schiff base polymers (polyimines). These polymers could possess unique thermal, mechanical, and optical properties stemming from the rigid aromatic backbone of the benzamide (B126) unit. Such materials could find applications in areas like high-performance plastics, organic electronics, or functional coatings. The hydrogen-bonding capability of the amide and hydroxyl groups could also be exploited to create self-assembling materials or supramolecular polymers.
Table 2: Functional Groups of this compound and Their Polymerization Potential
| Functional Group | Type of Reaction | Potential Polymer Class |
|---|---|---|
| -OH (hydroxyl) | Esterification | Polyesters, Polycarbonates |
| -CHO (formyl) | Condensation with amines, Knoevenagel condensation | Polyimines (Schiff bases), Vinyl polymers |
| -CONH2 (amide) | Potential for hydrogen bonding, possible reaction under harsh conditions | Polyamides (as a comonomer) |
Unexplored Biological Targets and Therapeutic Modalities for Benzamide Scaffolds
The benzamide moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects. nih.gov Benzamide derivatives have been investigated as anticancer agents targeting Poly(ADP-ribose) polymerase-1 (PARP-1), as carbonic anhydrase inhibitors, and as prokinetic agents. nih.govacs.orgnih.gov
Future research can focus on adapting the this compound scaffold to engage unexplored or underexploited biological targets. Given the success of benzamides as kinase inhibitors, derivatives of this compound could be designed and screened against less-studied families of kinases implicated in cancer or inflammatory diseases. researchgate.net
Furthermore, the concept of polypharmacology—designing single molecules to intentionally interact with multiple targets—is a growing area of interest for treating complex diseases like cancer and neurodegenerative disorders. The versatile benzamide core is an ideal starting point for developing such multi-targeted ligands. Computational tools can help predict off-target effects or identify beneficial multi-target profiles for novel derivatives. By exploring new derivatization strategies and screening against diverse target panels, the therapeutic potential of the benzamide scaffold can be expanded into new disease areas.
Table 3: Known and Potential Biological Targets for Benzamide Scaffolds
| Target Class | Known Examples for Benzamides | Potential Unexplored Targets |
|---|---|---|
| Enzymes | PARP-1, Carbonic Anhydrases, Kinases. nih.govnih.govresearchgate.net | Histone Deacetylases (HDACs), Phosphatases, Methyltransferases. |
| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) D2 Receptors, Serotonin 5-HT3 Receptors. acs.org | Orphan GPCRs, Chemokine receptors, Adrenergic receptors. |
| Ion Channels | Voltage-gated sodium channels. | Potassium channels, Calcium channels. |
| Other | DNA (as binding agents). | RNA structures, Protein-protein interactions. |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-Formyl-2-hydroxybenzamide, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis often involves functional group transformations, such as oxidation of hydroxyl groups or formylation of benzamide precursors. For example, analogous compounds like 5-fluoro-2-hydroxybenzamide derivatives are synthesized via controlled oxidation using Fe(II)-dependent enzymes or chemical reagents like 2-oxoglutarate under mild aqueous conditions . Optimization requires adjusting stoichiometry, solvent polarity (e.g., dimethylformamide for solubility), and temperature to minimize side products. Reaction monitoring via TLC or HPLC is critical for identifying intermediates and optimizing yields .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the position of formyl and hydroxyl groups (e.g., H NMR chemical shifts at δ 9.8–10.2 ppm for aldehydes). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as seen in benzamide derivatives) resolves stereochemical ambiguities . Infrared (IR) spectroscopy can distinguish hydrogen-bonded hydroxyl groups (broad peaks at 3200–3500 cm) .
Q. How can researchers ensure purity and stability of this compound during storage?
- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) removes impurities. Stability tests under varying temperatures and humidity levels are recommended. Store in amber vials at −20°C under inert gas (argon/nitrogen) to prevent oxidation of the formyl group .
Advanced Research Questions
Q. How do structural modifications of this compound influence its reactivity in enzyme inhibition studies?
- Methodological Answer : Substituents like electron-withdrawing groups (e.g., halogens) enhance electrophilicity, improving binding to enzyme active sites. Comparative studies using analogs (e.g., 5-fluoro or 5-bromo derivatives) reveal steric and electronic effects on inhibition potency. Molecular docking simulations paired with kinetic assays (e.g., IC measurements) quantify these effects .
Q. What experimental approaches can resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cell line variability. Reproducibility requires standardizing protocols (e.g., MTT assay incubation times) and validating results across multiple models. Meta-analyses of published data, focusing on structural outliers (e.g., methoxy vs. hydroxy substituents), clarify structure-activity relationships .
Q. How can researchers design experiments to probe the role of this compound in epigenetic modulation, given its structural similarity to cytosine derivatives?
- Methodological Answer : Although this compound is not directly linked to DNA methylation, its formyl group may mimic intermediates in TET-mediated oxidation pathways (e.g., 5mC → 5hmC → 5fC). Competitive inhibition assays with recombinant TET proteins and bisulfite sequencing can test interference with methylation dynamics .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response curves in studies involving this compound?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response data to calculate EC/IC values. Bootstrap resampling quantifies confidence intervals, while ANOVA identifies significant differences between treatment groups. Software like GraphPad Prism or R packages (e.g.,
drc) streamline analysis .
Q. How should researchers address variability in synthetic yields of this compound across laboratories?
- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, reaction time). Central Composite Design (CCD) optimizes parameters, while robustness testing (e.g., varying humidity) accounts for environmental variability. Collaborative inter-lab studies improve protocol harmonization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
